molecular formula C9H7IO B12898445 3-Iodo-2-methyl-1-benzofuran CAS No. 133838-76-3

3-Iodo-2-methyl-1-benzofuran

Cat. No.: B12898445
CAS No.: 133838-76-3
M. Wt: 258.06 g/mol
InChI Key: QNSJQOACDPSMNN-UHFFFAOYSA-N
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Description

3-Iodo-2-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of an iodine atom at the third position and a methyl group at the second position of the benzofuran ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbenzofuran typically involves the iodination of 2-methylbenzofuran. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the third position of the benzofuran ring .

Industrial Production Methods: Industrial production of 3-Iodo-2-methylbenzofuran may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Types of Reactions:

    Oxidation: 3-Iodo-2-methylbenzofuran can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 2-methylbenzofuran.

    Substitution: The iodine atom in 3-Iodo-2-methylbenzofuran can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The biological activity of 3-Iodo-2-methylbenzofuran and its derivatives is often attributed to their ability to interact with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes such as tyrosinase or topoisomerase, leading to antiproliferative effects on cancer cells. The iodine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-2-methylbenzofuran is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom enhances its potential as a radiolabeled compound for imaging studies and as a precursor for further functionalization .

Properties

CAS No.

133838-76-3

Molecular Formula

C9H7IO

Molecular Weight

258.06 g/mol

IUPAC Name

3-iodo-2-methyl-1-benzofuran

InChI

InChI=1S/C9H7IO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3

InChI Key

QNSJQOACDPSMNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)I

Origin of Product

United States

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